molecular formula C13H12Cl3N7O B1233808 3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide

3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide

Cat. No. B1233808
M. Wt: 388.6 g/mol
InChI Key: YVELSDDXFCIBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide is a member of pyrazines and a member of guanidines.

Scientific Research Applications

Heterocyclic Compound Applications

3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide is a complex molecule that falls into the category of quinoxalines or azine energetic compounds. These compounds are recognized for their structural complexity and versatility in scientific research and applications.

  • Quinoxalines in Pharmaceuticals and Antibiotics :

    • Quinoxalines and their analogs like 3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide have notable applications in pharmaceuticals, acting as precursors or components in drugs, antibiotics, and potentially in antitumoral properties. They are synthesized through various methods, including the condensation of ortho-diamines with 1,2-diketones, and hold potential in pharmaceutical research due to their structural versatility and biological activity (Aastha Pareek & Dharma Kishor, 2015).
  • High-Nitrogen Azine Energetic Materials :

    • Azine energetic compounds, to which this molecule belongs, are under investigation for their high-nitrogen content and the potential in energetic materials. Studies have explored the physical, chemical, thermal, and detonation properties of azine compounds like pyrazine derivatives. They have found promising applications in propellants, explosives, and gas generators, indicating a broad spectrum of use in materials science and engineering (C. Yongjin & Ba Shuhong, 2019).
  • Building Blocks for Biologically Active Compounds :

    • Molecules such as 3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide are instrumental in building biologically active compounds. They participate in various chemical reactions, including Diels-Alder/retro-Diels-Alder reactions and Michael additions, providing a pathway towards creating compounds with a wide spectrum of pharmacological activities. This makes them valuable in the synthesis of novel drugs and therapeutic agents (D. Y. Vandyshev & K. Shikhaliev, 2022).
  • Role in Synthesis of Complex Heterocyclic Compounds :

    • Complex heterocyclic compounds, which are crucial in medicinal chemistry, often involve pyrazine derivatives in their synthesis. These molecules contribute to the creation of novel functionalized heteroaromatic compounds, offering a pathway for the synthesis of molecules with potential therapeutic and industrial applications. Their involvement in unexpected rearrangements and novel reaction pathways underscores their significance in organic synthesis and drug discovery (M. Moustafa et al., 2017).
  • Interactions with Proteins in Medicinal Chemistry :

    • Pyrazine-based compounds, including variants of the molecule , are crucial in medicinal chemistry due to their unique properties allowing for both polar and non-polar interactions. They exhibit significant interaction capabilities with protein targets, making them valuable in the design and development of drug-like molecules. Their role in forming hydrogen bonds, π-interactions, and coordination to metal ions highlights their versatility and potential in therapeutic applications (M. Juhás & J. Zítko, 2020).

properties

Product Name

3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide

Molecular Formula

C13H12Cl3N7O

Molecular Weight

388.6 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[N'-[(2,4-dichlorophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12Cl3N7O/c14-6-2-1-5(7(15)3-6)4-20-13(19)23-12(24)8-10(17)22-11(18)9(16)21-8/h1-3H,4H2,(H4,17,18,22)(H3,19,20,23,24)

InChI Key

YVELSDDXFCIBLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide

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